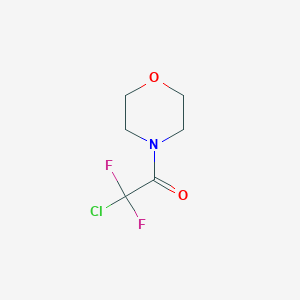
2-Chloro-2,2-Difluoro-1-(4-Morpholinyl)Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that belongs to the morpholine family. Morpholine is an organic chemical compound that features both amine and ether functional groups. The presence of these functional groups makes morpholine derivatives versatile in various chemical reactions and applications. The specific compound, 4-(chlorodifluoroacetyl)morpholine, is characterized by the substitution of a chlorodifluoroacetyl group at the fourth position of the morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chlorodifluoroacetyl)morpholine typically involves the reaction of morpholine with chlorodifluoroacetic acid or its derivatives. One common method is the acylation of morpholine using chlorodifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
Industrial production of 4-(chlorodifluoroacetyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
4-(chlorodifluoroacetyl)morpholine undergoes various chemical reactions typical of morpholine derivatives. These include:
Nucleophilic Substitution: The chlorodifluoroacetyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorodifluoroacetyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidodifluoroacetyl)morpholine, while oxidation with hydrogen peroxide would produce the corresponding N-oxide.
科学的研究の応用
4-(chlorodifluoroacetyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(chlorodifluoroacetyl)morpholine involves its interaction with specific molecular targets. The chlorodifluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the chlorodifluoroacetyl group.
4-(Trifluoroacetyl)morpholine: A similar compound with a trifluoroacetyl group instead of chlorodifluoroacetyl.
4-(Acetyl)morpholine: A simpler derivative with an acetyl group.
Uniqueness
4-(chlorodifluoroacetyl)morpholine is unique due to the presence of the chlorodifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
121412-23-5 |
|---|---|
分子式 |
C6H8ClF2NO2 |
分子量 |
199.58 g/mol |
IUPAC名 |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
InChIキー |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
正規SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
同義語 |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















